(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate
Description
Properties
IUPAC Name |
[(E)-[amino-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene]amino] N-[3-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF6N4O2/c16-10-5-8(15(20,21)22)6-24-11(10)12(23)26-28-13(27)25-9-3-1-2-7(4-9)14(17,18)19/h1-6H,(H2,23,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQDJSQIWMSGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)ON=C(C2=C(C=C(C=N2)C(F)(F)F)Cl)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)NC(=O)O/N=C(\C2=C(C=C(C=N2)C(F)(F)F)Cl)/N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF6N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.
Amination: The pyridine derivative undergoes amination to introduce the amino group at the 2-position.
Condensation Reaction: The aminated pyridine derivative is then subjected to a condensation reaction with an appropriate aldehyde to form the imine intermediate.
Carbamate Formation: The imine intermediate reacts with N-[3-(trifluoromethyl)phenyl]isocyanate to form the final carbamate product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro and trifluoromethyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, amines, and carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of novel organic compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty materials.
Mechanism of Action
The mechanism of action of (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogues
- Nitro groups in HYPA and the dinitro-propoxy derivative introduce strong electron-withdrawing effects, which may increase oxidative stability but reduce solubility.
Physicochemical Properties
Table 3: Physicochemical Comparison
Biological Activity
The compound (E)-{amino[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}amino N-[3-(trifluoromethyl)phenyl]carbamate is a novel chemical entity with potential biological applications. This article delves into its synthesis, biological activity, and implications for medicinal chemistry, particularly focusing on its antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClFNO
- Molecular Weight : 266.65 g/mol
- CAS Number : 338791-58-5
The presence of the trifluoromethyl and chloro groups is significant as these substituents often enhance biological activity by influencing the electronic properties of the molecule.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors such as 2-amino-3-chloro-5-(trifluoromethyl)pyridine. The reaction pathways often include the formation of hydrazones or carbamate derivatives through condensation reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl and chloro substituents. In particular, research indicates that similar structures exhibit selective activity against various pathogens.
- Antichlamydial Activity :
-
In Vitro Testing :
- A series of derivatives were tested for their Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus and Escherichia coli. Notably, compounds with electron-withdrawing groups showed improved activity, with MIC values ranging from 1 µg/mL to >256 µg/mL depending on structural variations .
| Compound | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
|---|---|---|
| 9a | >256 | 8 |
| 9d | 8 | >256 |
| 10d | 1 | 16 |
The mechanism by which these compounds exert their antimicrobial effects is still under investigation. Preliminary studies suggest that they may disrupt bacterial cell wall synthesis or inhibit protein synthesis through interactions with ribosomal subunits.
Case Studies
- Study on Trifluoromethyl Derivatives :
- Comparative Analysis :
Q & A
Q. Critical Factors :
- Temperature Control : Excess heat (>50°C) may lead to decomposition of the trifluoromethyl group .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility but may require rigorous drying to avoid hydrolysis .
- Yield Optimization : Column chromatography (silica gel, hexane/EtOAc gradient) is recommended for purification, with typical yields ranging from 45–65% .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H and F NMR are critical for confirming the (E)-configuration of the imine bond and trifluoromethyl group integrity. Key signals include:
- X-ray Crystallography : Resolves stereochemical ambiguities; the dihedral angle between pyridine and phenyl rings should be ~85° .
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H] at m/z 456.1) and detect impurities (<2%) .
Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., hydrolysis or isomerization)?
Methodological Answer:
- Hydrolysis Prevention : Replace protic solvents (e.g., methanol) with anhydrous THF or dichloromethane. Add molecular sieves (4Å) to scavenge water .
- Isomerization Control : Maintain pH < 7 during imine formation to favor the (E)-isomer. Use low-temperature UV monitoring (λ = 270 nm) to track isomer ratios .
- Catalyst Screening : Triethylamine (5 mol%) enhances coupling efficiency, while Pd(OAc) (1 mol%) reduces byproduct formation in Suzuki-Miyaura variants .
Advanced: How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal Stability : Decomposition occurs above 150°C (TGA data), releasing Cl and CF fragments. Store at –20°C under argon .
- Photostability : Exposure to UV light (254 nm) induces E/Z isomerization. Use amber vials and conduct reactions in dim light .
- Solution Stability : In DMSO, degradation (<5%) occurs after 7 days; in aqueous buffers (pH 7.4), half-life is ~24 hours .
Advanced: What computational methods are suitable for predicting binding interactions in agrochemical applications?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with fungal cytochrome P450 (CYP51) or insect nicotinic acetylcholine receptors (nAChR) as targets. The trifluoromethyl group shows strong hydrophobic interactions (ΔG ≈ –9.2 kcal/mol) .
- DFT Calculations : B3LYP/6-311+G(d,p) optimizes geometry and electrostatic potential surfaces, revealing nucleophilic attack sites at the carbamate oxygen .
- MD Simulations : GROMACS simulations (100 ns) assess stability in lipid bilayers, critical for membrane penetration in pesticidal studies .
Advanced: How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
Methodological Answer:
- Pyridine Ring Modifications : Introducing electron-withdrawing groups (e.g., –NO) at position 4 increases antifungal activity (IC ↓ from 12 μM to 3 μM) but reduces solubility .
- Carbamate Linker : Replacing the phenyl group with heteroaromatic rings (e.g., pyrazole) improves insecticidal potency (LD ↓ 40%) but may introduce hepatotoxicity .
- Fluorine Substitution : Adding a para-fluoro group on the phenyl ring enhances metabolic stability (t ↑ 2.5× in liver microsomes) .
Advanced: How should researchers address discrepancies in spectral data during characterization?
Methodological Answer:
- Contradictory NMR Peaks : If C NMR shows unexpected carbonyl shifts (e.g., δ 165 ppm instead of 170 ppm), check for residual solvent (DMSO-d at δ 39.5 ppm) or tautomerization .
- MS Fragmentation Anomalies : Unexpected fragments (e.g., m/z 198.1) may indicate Cl loss; confirm via high-resolution MS (HRMS-ESI) with <2 ppm error .
- X-ray vs. DFT Geometry : Discrepancies in bond angles (>5°) suggest crystal packing effects; compare with gas-phase DFT models .
Advanced: What derivatization strategies are effective for improving solubility without compromising activity?
Methodological Answer:
- PEGylation : Attach polyethylene glycol (PEG-400) to the amino group via carbodiimide coupling, increasing aqueous solubility from 0.1 mg/mL to 15 mg/mL .
- Salt Formation : React with methanesulfonic acid to form a mesylate salt, improving bioavailability (C ↑ 3× in rat models) .
- Prodrug Design : Convert the carbamate to a phosphate ester for pH-sensitive release in plant vascular systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
